N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide
Description
Properties
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c18-17(19,20)15-4-3-12(10-22-15)16(24)23-8-11-6-13(9-21-7-11)14-2-1-5-25-14/h1-7,9-10H,8H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMYCNKGNGSSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-(thiophen-2-yl)pyridine intermediate. This intermediate can be synthesized through a Suzuki coupling reaction between 5-bromo-2-thiophenyl and 3-pyridylboronic acid under palladium catalysis.
Next, the intermediate undergoes a nucleophilic substitution reaction with 6-(trifluoromethyl)nicotinoyl chloride in the presence of a base such as triethylamine. The final step involves the amidation reaction, where the amine group of the intermediate reacts with the nicotinoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The compound has been investigated for its role as a modulator of nicotinamide adenine dinucleotide (NAD+) metabolism. NAD+ is crucial for various biological processes, including energy metabolism and DNA repair. Compounds that enhance NAD+ levels are being explored for their therapeutic potential in age-related diseases and metabolic disorders.
Case Study: NAMPT Modulators
Research has highlighted the importance of nicotinamide phosphoribosyltransferase (NAMPT) as a target for increasing NAD+ levels. N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide has been identified as a promising NAMPT positive allosteric modulator, showing increased activity in biochemical assays. In a study, compounds from the NP-A1 series exhibited potency ranging from 1 to 16 μM, indicating their potential as therapeutic agents for conditions associated with NAD+ depletion .
Biochemical Applications
The compound's structure allows it to interact with various biological targets, making it suitable for biochemical applications. Its ability to modulate enzyme activity can lead to advancements in understanding metabolic pathways.
Table 1: Biochemical Efficacy and Potency of Related Compounds
| Compound ID | Efficacy (EC50) | Potency (μM) | Comments |
|---|---|---|---|
| NP-A1 | Low | 1 - 16 | Positive allosteric modulator |
| NP-A2 | Moderate | 5 - 20 | Structural analog with similar activity |
| NP-A3 | High | <1 | Superior potency with reduced efficacy |
Pharmacological Insights
Pharmacological studies have indicated that compounds similar to this compound may exhibit anti-inflammatory and neuroprotective properties. These effects are attributed to their ability to enhance NAD+ synthesis, thus improving cellular resilience against stressors.
Case Study: Neuroprotection
In neurodegenerative models, compounds that enhance NAD+ levels have shown promise in reducing neuronal cell death and improving cognitive function. The modulation of NAD+ through compounds like this compound could represent a novel approach in treating conditions such as Alzheimer's disease .
Future Directions and Research Opportunities
The ongoing research into this compound suggests several avenues for future exploration:
- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity for specific targets.
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.
- Combination Therapies : Investigating the compound's use in combination with other therapeutic agents to enhance overall treatment efficacy.
Mechanism of Action
The mechanism of action of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
Compound 1 : 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate
- Core Structure : Pyridin-2-amine with a pyrrolo[2,3-b]pyridinyl substituent.
- Key Differences :
Compound 2 : PEX (5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine)
- Application : Used in metabolic studies as a tyrosine kinase inhibitor (TKI).
- Comparison: Shares the trifluoromethylpyridine and pyrrolopyridine motifs with Compound 1 but lacks the thiophene group.
Compound 3 : N-(5-((4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)...-5-(thiophen-2-yl)nicotinamide
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 1 | Compound 2 (PEX) | Compound 3 |
|---|---|---|---|---|
| Molecular Weight | ~400 g/mol | 542.34 g/mol | 504.89 g/mol | ~650 g/mol |
| LogP | ~3.5 (estimated) | ~2.8 (salt form) | ~3.1 | ~4.2 (piperazine effect) |
| Solubility | Moderate (neutral) | High (dihydrochloride) | Low | Moderate |
| Metabolic Stability | High (CF₃ group) | Moderate | Low (reactive metabolites) | High |
Notes:
Research Findings and Industrial Relevance
- Synthetic Accessibility : The target compound’s thiophene-pyridine linkage is synthetically tractable, akin to methods in for triazolyl pyridines .
- Agrochemical Parallels : Pyridine trifluoromethyl derivatives, like those in , are prevalent in agrochemicals, highlighting the versatility of this chemical space .
- Supplier Data : Multiple suppliers for Compound 3 () indicate industrial interest in thiophene-nicotinamide hybrids, though the target compound’s commercial availability remains unverified .
Biological Activity
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide (commonly referred to as the compound of interest) is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and its structure features a pyridine ring substituted with a thiophene group and a trifluoromethyl group. These structural components are crucial for its biological activity and interaction with various biological targets.
Research indicates that compounds with similar structures often interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethyl group is known to enhance lipophilicity, potentially increasing the compound's ability to cross biological membranes and reach intracellular targets.
Inhibition of Protein Tyrosine Phosphatases (PTPs)
One notable mechanism is the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B, which plays a significant role in insulin signaling and cancer progression. Inhibitors of PTP1B can enhance insulin sensitivity and may have therapeutic implications for diabetes and obesity .
Table 1: Summary of Biological Activities
Case Study 1: Cytotoxic Activity
In vitro studies demonstrated that the compound exhibits cytotoxic activity against several human cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer). The IC50 values obtained indicate a promising potential for further development as an anticancer agent .
Case Study 2: PTP1B Inhibition
A study focused on the structural analogs of the compound revealed that modifications at the thiophene position significantly enhanced PTP1B inhibition. This suggests that subtle changes in molecular structure can dramatically influence biological activity, providing insights for future drug design .
Case Study 3: Anti-inflammatory Properties
Research highlighted the compound's ability to modulate inflammatory responses by inhibiting NF-kappa B and AP-1 transcription factors. These factors are critical in regulating pro-inflammatory cytokines, making this compound a candidate for treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the pyridine-thiophene core in this compound?
- Methodological Answer : The pyridine-thiophene scaffold can be synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling is effective for attaching the thiophene moiety to the pyridine ring using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base like K₂CO₃ in solvents such as THF or dioxane at 80–100°C . Alternatively, nucleophilic substitution or condensation reactions under anhydrous conditions (e.g., DMF with NaH as a base) may be employed to link the thiophen-2-yl group to the pyridine system .
Q. How can the presence of the trifluoromethyl group be confirmed spectroscopically?
- Methodological Answer : The trifluoromethyl (-CF₃) group is best characterized using ¹⁹F NMR spectroscopy, which typically shows a singlet peak near -60 to -70 ppm due to its electronegative environment . Additionally, high-resolution mass spectrometry (HRMS) can confirm the molecular ion peak with the exact mass of the CF₃ group (87.9929 Da). For structural validation, compare spectral data with analogs like PLX3397, where CF₃ groups exhibit similar NMR and MS profiles .
Q. What purification techniques ensure high purity (>95%) for this compound?
- Methodological Answer : Gradient elution via reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) effectively separates impurities, particularly regioisomers or unreacted intermediates . Preparative TLC or column chromatography (silica gel, hexane/EtOAc) may also be used for non-polar intermediates. Purity should be validated using HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the nicotinamide moiety to the pyridine-thiophene core?
- Methodological Answer : Low yields in amide bond formation (e.g., coupling via EDC/HOBt or HATU) often arise from steric hindrance. Use activating agents like DIPEA in DMF to enhance nucleophilicity. Microwave-assisted synthesis (e.g., 100°C, 30 min) improves reaction efficiency by reducing side products . For stubborn cases, pre-functionalize the pyridine ring with a leaving group (e.g., Cl) to facilitate nucleophilic displacement by the methylamine group .
Q. How do structural modifications (e.g., thiophene vs. pyrrole substituents) affect biological activity?
- Methodological Answer : Thiophene’s electron-rich π-system enhances binding to hydrophobic pockets in targets like kinase receptors, whereas pyrrole analogs (e.g., PLX3397) exhibit higher CSF1R inhibition (IC₅₀ = 20 nM) due to improved π-π stacking . Conduct molecular docking studies to compare binding affinities and MD simulations to assess stability in active sites. Replace the thiophene with furan or phenyl groups to evaluate selectivity trends .
Q. How can contradictory solubility data (DMSO vs. aqueous buffers) be resolved for in vivo studies?
- Methodological Answer : Solubility discrepancies arise from aggregation in aqueous media. Use co-solvents like PEG-400 or cyclodextrin-based formulations to enhance bioavailability . For DMSO stock solutions, ensure concentrations ≤10% v/v to avoid cellular toxicity. Validate solubility via dynamic light scattering (DLS) to detect nanoparticle formation .
Q. What strategies mitigate metabolic instability of the trifluoromethyl group in preclinical models?
- Methodological Answer : The CF₃ group is generally metabolically stable, but hepatic CYP450-mediated oxidation can occur. Introduce electron-withdrawing substituents (e.g., -NO₂) adjacent to CF₃ to reduce susceptibility. Alternatively, deuterate the methylene linker to slow degradation . Monitor metabolites using LC-MS/MS in microsomal assays (human/rat liver) to identify vulnerable sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
